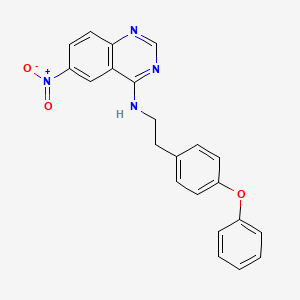

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

Description

Properties

IUPAC Name |

6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAXMTYCHLXRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858189 | |

| Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545380-35-6 | |

| Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, a quinazoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a convergent process, involving the preparation of a key 4-chloro-6-nitroquinazoline intermediate and a phenoxy-functionalized ethylamine side chain, followed by their condensation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of extensive research. The target molecule, this compound, incorporates the key quinazoline scaffold, a nitro group which can act as a precursor for further functionalization, and a flexible phenoxyphenylethylamino side chain, suggesting its potential as a modulator of various biological targets. This guide will detail a robust and reproducible multi-step synthesis of this compound.

Overall Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, which enhances overall efficiency and allows for the separate optimization of the synthesis of the two main building blocks. The pathway can be dissected into three primary stages:

-

Synthesis of the Quinazoline Core: Construction of the 6-nitro-4-hydroxyquinazoline ring system from commercially available starting materials.

-

Activation of the Quinazoline Core: Conversion of the 4-hydroxy group to a more reactive chloro group to facilitate nucleophilic substitution.

-

Synthesis of the Side Chain: Preparation of 2-(4-phenoxyphenyl)ethanamine.

-

Final Condensation: Nucleophilic aromatic substitution (SNAr) reaction between the activated quinazoline core and the amine side chain to yield the target molecule.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis and Activation of the Quinazoline Core

Step 1: Synthesis of 6-Nitro-4-hydroxyquinazoline

The foundational step in this synthesis is the construction of the quinazoline ring system. The Niementowski quinazoline synthesis is a classic and reliable method for this transformation.

Causality of Experimental Choices: 2-Amino-5-nitrobenzoic acid is selected as the starting material as it already contains the required nitro group at the desired position on the benzene ring. Formamide serves as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent. The high reaction temperature is necessary to drive the condensation and subsequent cyclization to completion.

Experimental Protocol:

-

In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).[1]

-

Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C.

-

Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.[1]

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.

-

The crude product can be further purified by recrystallization from ethanol to yield 6-nitro-4-hydroxyquinazoline as a solid.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |

| 6-Nitro-4-hydroxyquinazoline | C₈H₅N₃O₃ | 191.14 g/mol | >300 °C | Yellow to off-white solid |

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

To facilitate the subsequent nucleophilic substitution, the hydroxyl group at the 4-position of the quinazoline ring must be converted into a better leaving group. Chlorination is a standard method for this activation.

Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used for the conversion of hydroxyl groups on heterocyclic systems to chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction through the formation of the Vilsmeier reagent. Refluxing ensures the reaction goes to completion.

Experimental Protocol:

-

To a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-nitro-4-hydroxyquinazoline (10.0 g, 52.3 mmol).

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 3-5 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 4-chloro-6-nitroquinazoline.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |

| 4-Chloro-6-nitroquinazoline | C₈H₄ClN₃O₂ | 209.59 g/mol | 145-148 °C | Pale yellow solid |

Part 2: Synthesis of the Amine Side Chain

Step 3: Synthesis of 2-(4-Phenoxyphenyl)acetonitrile

The synthesis of the amine side chain begins with the preparation of the corresponding nitrile.

Causality of Experimental Choices: 4-Phenoxyphenol is a commercially available starting material. The Williamson ether synthesis is a straightforward and high-yielding method for the formation of the ether linkage. However, a more direct approach is the reaction with chloroacetonitrile. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and potassium iodide can be used as a catalyst to promote the reaction. Acetonitrile is a good polar aprotic solvent for this type of reaction.

Experimental Protocol:

-

To a solution of 4-phenoxyphenol (10.0 g, 53.7 mmol) in acetonitrile (100 mL), add potassium carbonate (14.8 g, 107.4 mmol) and a catalytic amount of potassium iodide (0.89 g, 5.37 mmol).

-

Add chloroacetonitrile (5.2 mL, 80.6 mmol) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-(4-phenoxyphenyl)acetonitrile, which can be purified by column chromatography.

Step 4: Synthesis of 2-(4-Phenoxyphenyl)ethanamine

The final step in the side-chain synthesis is the reduction of the nitrile to the primary amine.

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[2] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). An acidic workup is required to protonate the resulting amine. Alternatively, catalytic hydrogenation with Raney Nickel can also be employed, which is often preferred for larger-scale synthesis due to safety and work-up considerations.[3]

Experimental Protocol (using LiAlH₄):

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (3.1 g, 81.7 mmol) in anhydrous diethyl ether (150 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-(4-phenoxyphenyl)acetonitrile (11.0 g, 52.6 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (3.1 mL), 15% aqueous NaOH (3.1 mL), and then water again (9.3 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-phenoxyphenyl)ethanamine.

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Appearance |

| 2-(4-Phenoxyphenyl)ethanamine | C₁₄H₁₅NO | 213.28 g/mol | ~267-270 °C | Colorless to pale yellow oil or solid |

Part 3: Final Condensation and Product Characterization

Step 5: Synthesis of this compound

The final step is the coupling of the activated quinazoline core with the amine side chain via a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Mechanism of the final SNAr condensation step.

Causality of Experimental Choices: The electron-withdrawing nitro group on the quinazoline ring activates the 4-position towards nucleophilic attack. Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point and can solvate both reactants. The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chloro-6-nitroquinazoline (5.0 g, 23.9 mmol) in isopropanol (100 mL).

-

Add 2-(4-phenoxyphenyl)ethanamine (5.6 g, 26.3 mmol, 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| This compound | C₂₂H₁₈N₄O₃ | 386.41 g/mol | Yellow solid |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the protons on the quinazoline ring, the phenoxy and phenyl rings of the side chain, and the ethyl linker. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amino linkage.

-

¹³C NMR: Signals for all 22 carbon atoms in the molecule, including the characteristic peaks for the quinazoline ring carbons and the aromatic carbons of the side chain.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

This technical guide has outlined a detailed and logical synthetic pathway for the preparation of this compound. By employing a convergent approach and well-established chemical transformations, this guide provides a practical framework for the synthesis of this and structurally related quinazoline derivatives. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and development.

References

- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem Technical Documents.

- MDPI. (2022). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 27(1), 123.

- Supporting Information for a relevant journal article providing NMR data for quinazolinone deriv

- BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Documents.

- PubMed Central. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

- BenchChem. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis. BenchChem Technical Documents.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile. BenchChem Technical Documents.

- Organic Syntheses.

- PubChem. 4-Chloro-6-nitroquinazoline.

- ResearchGate. (2025).

- BenchChem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.

- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.

- PubMed Central. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Med Chem.

- ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.

- Google Patents. (2019).

- BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.

- Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.

- Chemguide. REDUCING NITRILES TO PRIMARY AMINES.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the putative mechanism of action of the synthetic compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline . In the absence of direct comprehensive studies on this specific molecule, this document synthesizes established principles from the broader class of quinazoline-based kinase inhibitors to construct a scientifically grounded, albeit inferred, mechanistic framework. Our analysis is rooted in the well-documented activities of structurally related 6-nitro-4-substituted quinazolines, which are predominantly recognized as potent modulators of oncogenic signaling pathways.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful anti-cancer agents.[1][2] Its rigid, bicyclic structure provides an ideal framework for designing competitive inhibitors of ATP-binding sites within protein kinases.[2] A significant portion of research into quinazoline derivatives has focused on their ability to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[3][4]

The Postulated Primary Target: Epidermal Growth Factor Receptor (EGFR)

Based on extensive structure-activity relationship (SAR) studies of analogous 4-anilinoquinazoline derivatives, the primary molecular target of this compound is postulated to be the epidermal growth factor receptor (EGFR) .[1][5] EGFR is a key mediator of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.[3]

Mechanism of EGFR Inhibition: An ATP-Competitive Strategy

The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the intracellular kinase domain of EGFR. The quinazoline ring system mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket. The substituents at the 4 and 6 positions of the quinazoline core play a crucial role in determining the potency and selectivity of this interaction.

The 4-(4-phenoxyphenylethylamino) moiety is predicted to extend into a hydrophobic pocket adjacent to the ATP-binding site, forming favorable van der Waals interactions and contributing to the overall binding affinity. The nitrogen atom at position 1 of the quinazoline ring is expected to form a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in wild-type EGFR), a hallmark interaction for this class of inhibitors.[2]

The Influence of the 6-Nitro Group

The presence of a nitro group at the 6-position of the quinazoline ring is a key structural feature. While extensive research has been conducted on various substitutions at this position, the electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinazoline core, potentially influencing its interaction with the kinase domain.[5] Furthermore, substitutions at the C-6 position have been shown to impact the overall conformation and binding affinity of quinazoline inhibitors.[1]

Downstream Signaling Consequences of EGFR Inhibition

By inhibiting the tyrosine kinase activity of EGFR, this compound is expected to block the autophosphorylation of the receptor upon ligand binding. This, in turn, would abrogate the recruitment and activation of downstream signaling proteins, leading to the suppression of key pro-cancerous pathways, including:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Inhibition of this pathway would lead to decreased cell proliferation.

-

The PI3K/Akt/mTOR Pathway: Blockade of this cascade would promote apoptosis and inhibit cell survival.

The anticipated net cellular effects of treatment with this compound in EGFR-dependent cancer cells would be cell cycle arrest and induction of apoptosis.[3]

Visualizing the Putative Mechanism

EGFR Signaling Pathway and Locus of Inhibition

Caption: Putative inhibition of the EGFR signaling pathway.

Proposed Binding Mode in EGFR Kinase Domain

Caption: Inferred binding of the inhibitor in the EGFR active site.

Experimental Validation Protocols

To empirically validate the putative mechanism of action of this compound, a series of in vitro and cell-based assays would be required.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of the compound against purified EGFR kinase.

-

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a peptide substrate and ATP.

-

The test compound is added at varying concentrations.

-

The level of substrate phosphorylation is measured, typically using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP.

-

The half-maximal inhibitory concentration (IC50) is calculated.

-

Cellular Proliferation Assay

-

Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines with known EGFR status.

-

Methodology:

-

Cancer cell lines with high EGFR expression (e.g., A549 non-small cell lung cancer) and low EGFR expression are seeded in 96-well plates.

-

Cells are treated with a dose-response range of the compound for 48-72 hours.

-

Cell viability is measured using assays such as MTT or CellTiter-Glo.

-

The IC50 values are determined and compared between cell lines to assess EGFR-dependent activity.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To confirm the inhibition of EGFR signaling within the cell.

-

Methodology:

-

EGFR-dependent cells are treated with the compound for a defined period.

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

-

A decrease in the levels of p-EGFR, p-ERK, and p-Akt would confirm on-target activity.

-

Summary of Quantitative Data from Related Compounds

While specific IC50 values for this compound are not publicly available, the following table presents data for structurally related 4,6-disubstituted quinazoline derivatives to provide context for potential potency.

| Compound Class | Target | IC50 | Reference |

| 4,6-Disubstituted quinazoline | Ductal Carcinoma Cells (BT474) | 0.081 µM | [4] |

| Quinazolinyl benzylidene derivatives | EGFR | 46.90 - 53.43 nM | [4] |

Conclusion and Future Directions

The available evidence from the broader class of quinazoline-based kinase inhibitors strongly suggests that This compound acts as an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) . This inhibition is predicted to block downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to anti-tumor effects in EGFR-dependent malignancies.

It is imperative to underscore that this mechanism is inferred. Future research should focus on the direct experimental validation of this hypothesis through the protocols outlined in this guide. Furthermore, kinome-wide profiling would be valuable to assess the selectivity of this compound and identify any potential off-target activities, such as the inhibition of NF-κB, which has been observed for a structurally similar compound (QNZ, EVP4593).[6][7] Such studies will be critical in fully elucidating the therapeutic potential and molecular pharmacology of this compound.

References

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

-

Ioniță, P., & Stănciuc, N. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11845. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future medicinal chemistry, 16(19), 2025–2041. [Link]

-

Bhusare, S. R., Chaudhary, A. S., & Pawar, R. P. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 928-942. [Link]

-

Anjana, K. S., & S, D. S. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Drug Delivery and Therapeutics, 14(9), 116-125. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

The Biological Profile of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline: A Technical Guide for Researchers

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This nitrogen-containing heterocyclic system has demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Within oncology, quinazoline derivatives have emerged as a highly successful class of targeted therapeutic agents.[3] Several compounds, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are in clinical use, primarily for the treatment of non-small-cell lung cancer (NSCLC).[1] The primary mechanism through which many of these agents exert their potent antitumor effects is the inhibition of protein tyrosine kinases, which are critical regulators of intracellular signaling pathways that govern cell growth, proliferation, and survival.[4]

This technical guide focuses on the biological activity of a specific derivative, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline . While direct experimental data for this exact molecule is not extensively published, its structural features—a quinazoline core with a nitro group at the 6-position and a phenoxyphenylethylamino moiety at the 4-position—place it firmly within a well-studied class of potent kinase inhibitors. By synthesizing data from closely related analogs, this guide will provide a comprehensive overview of its predicted mechanism of action, biological effects, and the experimental methodologies required for its evaluation.

Core Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

The anticancer activity of the 4-anilinoquinazoline family, to which this compound belongs, is predominantly attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways, promoting cell proliferation, survival, and metastasis.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7]

6-Nitro-4-substituted quinazolines act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of the downstream signaling cascade.[2] The quinazoline ring itself mimics the adenine portion of ATP, while the substituent at the 4-position extends into a hydrophobic pocket, contributing to binding affinity and selectivity.[2] The nitro group at the 6-position is a critical feature; studies on related 6-nitro-4-substituted quinazolines have demonstrated that this modification often enhances inhibitory potency against EGFR.[5][8]

Predicted Biological Effects and In Vitro Activity

Based on extensive research on analogous 6-nitro-4-substituted quinazolines, the primary biological effects of this compound are predicted to be potent anticancer activities mediated by EGFR inhibition.[5][9]

Cytotoxicity against Cancer Cell Lines:

The compound is expected to exhibit significant cytotoxicity against cancer cell lines that overexpress EGFR or harbor activating EGFR mutations, such as the A549 (non-small-cell lung cancer) and HCT-116 (colon cancer) cell lines.[5] The potency, typically measured as the half-maximal inhibitory concentration (IC50), is anticipated to be in the nanomolar to low micromolar range, comparable or superior to first-generation EGFR inhibitors like gefitinib.[5][8]

Induction of Cell Cycle Arrest:

Inhibition of EGFR signaling disrupts the progression of the cell cycle. Treatment with related quinazoline derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis and thus halting proliferation.[5][9]

Induction of Apoptosis:

By blocking the pro-survival signals emanating from the EGFR pathway, the compound is expected to induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancer cells and can be confirmed by assays measuring caspase activation or the externalization of phosphatidylserine.[5]

| Predicted Biological Activity | Target Cell Lines | Expected IC50 / Effect | Reference Compound |

| EGFR Kinase Inhibition | Recombinant EGFR | Low nM range | Gefitinib[5] |

| Cytotoxicity (Anti-proliferative) | A549 (Lung), HCT-116 (Colon) | High nM to low µM range | Gefitinib[5][8] |

| Cell Cycle Progression | Proliferating Cancer Cells | Arrest at G2/M phase | Compound 6c[5] |

| Apoptosis Induction | Proliferating Cancer Cells | Increase in apoptotic cell population | Compound 6c[5] |

Note: The data presented is inferred from studies on structurally similar 6-nitro-4-substituted quinazoline derivatives, as direct experimental values for the title compound are not publicly available.[5][8]

Key Experimental Protocols

Evaluating the biological activity of this compound requires a series of well-established in vitro assays. The following protocols are standard methodologies used for characterizing novel kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR.

-

Reagents & Materials: Recombinant human EGFR (kinase domain), kinase assay buffer, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations. Include a no-inhibitor control (vehicle, e.g., DMSO).

-

Pre-incubate the mixture for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence to quantify ADP production).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[10][11]

-

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

-

Reagents & Materials: Selected cancer cell lines (e.g., A549), complete cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), and DMSO.[13][14]

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle.[16]

-

Reagents & Materials: Cancer cells, 6-well plates, complete medium, test compound, ice-cold PBS, ice-cold 70% ethanol, and PI staining solution (containing RNase A).[15][16]

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (at concentrations around its GI50 value) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

-

Conclusion and Future Directions

This compound represents a promising molecular entity within the well-validated class of quinazoline-based EGFR inhibitors. Its structural characteristics strongly suggest potent anticancer activity, likely driven by ATP-competitive inhibition of the EGFR tyrosine kinase, leading to cytotoxicity, cell cycle arrest, and apoptosis in cancer cells.

While this guide provides a robust framework based on extensive data from analogous compounds, the definitive biological profile of this specific molecule must be confirmed through direct experimental validation using the protocols outlined herein. Future research should focus on determining its precise IC50 values against wild-type and clinically relevant mutant forms of EGFR (e.g., T790M).[5] Furthermore, in vivo studies in xenograft models would be essential to evaluate its therapeutic efficacy and pharmacokinetic properties, paving the way for potential preclinical development.

References

-

Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 21(3), 341. Available at: [Link]

-

Pawar, S. S., & Sosale, C. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4). Available at: [Link]

-

Sagan, F., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1051. Available at: [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. Available at: [Link]

-

Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548. Available at: [Link]

-

Christodoulou, E., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. Available at: [Link]

-

Al-Shammari, A. M., et al. (2023). MTT assay protocol. protocols.io. Available at: [Link]

-

Gangwal, R. P., et al. (2013). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 8(9), e74312. Available at: [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. Available at: [Link]

-

Nagasawa, J., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of Medicinal Chemistry, 52(1), 223-233. Available at: [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(12), 8089-8111. Available at: [Link]

-

Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. Available at: [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

-

Sharma, A., & Kumar, V. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Letters in Drug Design & Discovery, 22(15). Available at: [Link]

-

Ghorbani, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available at: [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

Zhao, Y., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 123, 284-296. Available at: [Link]

-

Lee, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(1), 967. Available at: [Link]

-

Zhang, H., et al. (2021). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Acta Pharmaceutica Sinica B, 11(10), 3237-3249. Available at: [Link]

Sources

- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. brieflands.com [brieflands.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpcat.com [ijpcat.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline (CAS: 545380-35-6)

Section 1: Introduction and Strategic Importance

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of quinazoline have been successfully developed into approved drugs for various therapeutic areas, most notably in oncology.[1] The compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline belongs to this critical class of molecules. Its structure, featuring a 4-anilinoquinazoline core, is strongly suggestive of activity as a kinase inhibitor.[2] Specifically, recent research into analogous 6-nitro-4-substituted quinazolines has focused on their potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5]

Understanding the physicochemical properties of a drug candidate like this compound is not a mere academic exercise; it is a fundamental prerequisite for successful drug development. These properties govern the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for formulation. This guide provides a comprehensive overview of the core physicochemical identity of this molecule and outlines authoritative, field-proven protocols for its experimental characterization. The methodologies described are designed to be self-validating, providing the robust data required by researchers, scientists, and drug development professionals to advance promising compounds from the bench to the clinic.

Section 2: Core Molecular Identity

A precise understanding of a compound's identity is the foundation of all subsequent analysis. The core structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| CAS Number | 545380-35-6 | [6][7][] |

| Molecular Formula | C₂₂H₁₈N₄O₃ | [6][7][9] |

| Molecular Weight | 386.40 g/mol | [6][7][9] |

| IUPAC Name | 6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | [6] |

| InChI Key | InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25) | [9] |

Section 3: Computational Physicochemical Profiling

Prior to extensive laboratory work, in silico prediction of physicochemical properties provides a crucial, cost-effective initial assessment. This computational screening flags potential liabilities and guides the prioritization of experimental resources.

Rationale for Computational Assessment

The primary goal of computational profiling is to estimate key ADME-related parameters.

-

Lipophilicity (logP): Predicts the compound's partitioning between an oily and an aqueous phase, a key indicator of membrane permeability and metabolic stability.

-

Aqueous Solubility (logS): Estimates the compound's ability to dissolve in water, which is essential for absorption and formulation.

-

Ionization (pKa): Predicts the pH at which the molecule gains or loses a proton. This is critical as the ionization state affects solubility, permeability, and target binding.

-

Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to cross biological membranes, including the blood-brain barrier.

The following diagram illustrates a standard workflow for this initial computational assessment.

Caption: Integrated workflow for experimental physicochemical analysis.

Solubility Determination

Causality: Aqueous solubility is a primary determinant of oral bioavailability. Poor solubility can lead to failed clinical trials. For kinase inhibitors, which often have poor solubility, this is a critical parameter to optimize. Testing in organic solvents is relevant for synthesis and formulation. [10] Protocol: Thermodynamic Shake-Flask Solubility

-

Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a known volume (e.g., 1 mL) of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Sampling & Dilution: Carefully remove a known volume of the clear supernatant and dilute it with a suitable organic solvent (e.g., DMSO, Acetonitrile) to prevent precipitation.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Back-calculate the concentration in the original supernatant to determine the solubility in µg/mL or µM.

Trustworthiness: This method is the "gold standard" as it measures the true equilibrium solubility. The use of HPLC-UV for quantification ensures specificity and accuracy.

Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, dictates a molecule's ability to cross cell membranes. For orally administered drugs, an optimal LogD range (typically 1-3) is often sought to balance permeability and solubility.

Protocol: RP-HPLC Method for LogD Determination

-

System Setup: Use a reversed-phase C18 HPLC column. The mobile phase is a gradient of aqueous buffer (pH 7.4) and an organic modifier (e.g., Methanol or Acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogD values and record their retention times (t_R).

-

Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system, recording its retention time.

-

Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Correlation: Plot LogD versus log(k) for the standard compounds. A linear relationship should be observed. Determine the LogD of the test compound by interpolating its log(k) value on this calibration curve.

Trustworthiness: This method is rapid, requires minimal material, and is highly reproducible. The calibration with known standards provides a self-validating system that corrects for variations in the chromatographic setup.

Ionization Constant (pKa) Determination

Causality: The pKa value(s) determine the charge state of a molecule at a given pH. The charge state profoundly impacts solubility, permeability, and the potential for ionic interactions with the biological target. The quinazoline core is known to have basic nitrogens. [11] Protocol: UV-Metric pKa Determination

-

Rationale: This method is suitable for chromophoric compounds like this compound. The UV-Vis absorbance spectrum of the molecule will change as it becomes protonated or deprotonated.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Spectral Acquisition: Prepare a solution of the compound in each buffer at a constant concentration. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths versus pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using appropriate software. The inflection point of the curve corresponds to the pKa.

Trustworthiness: The method is highly sensitive and uses the intrinsic properties of the molecule for determination. Analyzing data from multiple wavelengths provides a cross-check on the calculated pKa value.

Chemical Stability Assessment

Causality: A drug candidate must be stable enough to survive storage, formulation, and administration. Forced degradation studies identify potential liabilities and degradation pathways. The nitro group, for example, can be susceptible to reduction.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60 °C (in solution) and 80 °C (solid state) for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) and visible light for 24 hours.

-

-

Analysis: At specified time points, quench the reactions (e.g., neutralize acid/base). Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method (a method capable of separating the parent compound from its degradants).

-

Reporting: Quantify the percentage of the parent compound remaining and note the appearance of any major degradation peaks. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Trustworthiness: This systematic approach covers the most common degradation pathways encountered during drug development. The use of a stability-indicating HPLC method is critical for ensuring that the loss of the parent compound is accurately measured.

Section 5: Summary and Forward Outlook

The successful characterization of this compound's physicochemical properties is a critical step in evaluating its potential as a therapeutic agent. The predicted profile of high lipophilicity and low solubility, common for kinase inhibitors, highlights the importance of the experimental protocols detailed herein. The data generated from these studies will directly inform medicinal chemistry efforts to optimize the ADME profile, guide formulation scientists in developing a viable delivery system, and provide a solid foundation for all subsequent preclinical and clinical investigations. The robust, self-validating nature of these methodologies ensures the generation of high-quality, reliable data essential for making informed decisions in the complex process of drug discovery.

References

-

This compound - CRO SPLENDID LAB. (n.d.). Splendid Lab. [Link]

-

6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

-

Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. (2016). TSI Journals. [Link]

-

(PDF) Quinazoline derivatives: Synthesis and bioactivities. (2015). ResearchGate. [Link]

-

Farag, A. B., Othman, A. H., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Quinazoline - Wikipedia. (n.d.). Wikipedia. [Link]

-

Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

-

Asadipour, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]

- 6. scbt.com [scbt.com]

- 7. splendidlab.in [splendidlab.in]

- 9. labsolu.ca [labsolu.ca]

- 10. cibtech.org [cibtech.org]

- 11. Quinazoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Structural Analogs and Derivatives as Kinase Inhibitors

Executive Summary

The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. This guide provides a comprehensive technical overview of a specific subclass: 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline and its structural analogs. While direct literature on this exact molecule is sparse, this document synthesizes data from closely related 6-nitro-4-substituted quinazoline derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the strategic design, synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a primary focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is structured to offer not just protocols, but the scientific rationale behind them, empowering researchers to innovate within this promising chemical space.

Introduction: The Quinazoline Scaffold in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] Among the most critical targets in this family is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overactivity is implicated in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC).[2][3] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with specific EGFR mutations.[4][5]

The 4-aminoquinazoline core has emerged as a "privileged scaffold" in medicinal chemistry for its ability to effectively target the ATP-binding site of kinases like EGFR.[6] Marketed drugs such as gefitinib and erlotinib validate the clinical utility of this chemical class.[2] The core structure mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain, thereby competitively inhibiting its function.[7]

The focus of this guide, the this compound framework, incorporates several key design elements intended to enhance potency and selectivity:

-

The 4-Aminoquinazoline Core: Serves as the foundational hinge-binding element.

-

The 6-Nitro Group: An electron-withdrawing group at this position has been shown in several analog series to significantly enhance inhibitory activity.[8][9]

-

The 4-(4-phenoxyphenylethylamino) Substituent: This large, flexible side chain is designed to extend into a hydrophobic pocket of the kinase active site, potentially forming additional van der Waals and hydrophobic interactions to increase binding affinity and modulate the selectivity profile.

This guide will systematically deconstruct the science behind this class of molecules, from their synthesis to their biological impact.

Medicinal Chemistry and Synthesis

The synthesis of 6-nitro-4-substituted quinazoline derivatives is a multi-step process that relies on established heterocyclic chemistry principles. The general approach involves the construction of the quinazoline core followed by the strategic introduction of the C4-substituent.

General Synthesis Strategy

A common and efficient route to the 6-nitro-4-aminoquinazoline scaffold begins with a substituted anthranilic acid derivative. The key intermediate is typically a 4-chloro-6-nitroquinazoline, which is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position.[10] This allows for the introduction of a diverse range of amine-containing side chains.

A plausible and well-documented synthetic pathway is outlined below. This approach offers high yields and uses readily available starting materials.[11][12]

Caption: Proposed synthetic route for the title compound.

Detailed Synthetic Protocol

The following protocol is a representative, self-validating system for synthesizing 6-nitro-4-(arylethylamino)quinazoline analogs.

Step 1: Synthesis of 6-Nitro-4(3H)-quinazolinone

-

Reactants: Combine 2-amino-5-nitrobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Reaction: Heat the mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum. The product is typically of sufficient purity for the next step.

-

Causality: Formamide serves as both the reagent to provide the C2 carbon and as the solvent. The high temperature drives the cyclization and dehydration to form the quinazolinone ring.

-

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

-

Reactants: Suspend 6-nitro-4(3H)-quinazolinone (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: Triturate the residue with a non-polar solvent like hexane to precipitate the product. Filter and dry the solid.

-

Causality: Thionyl chloride acts as the chlorinating agent, converting the hydroxyl group of the quinazolinone tautomer into the more reactive chloro group. DMF catalyzes the reaction. This intermediate is a crucial electrophile for the subsequent SNAr reaction.

-

Step 3: Synthesis of this compound

-

Reactants: Dissolve 4-chloro-6-nitroquinazoline (1 equivalent) and 2-(4-phenoxyphenyl)ethan-1-amine (1.1 equivalents) in a suitable solvent such as n-butanol or isopropanol.

-

Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by filtration if it precipitates, followed by washing with a suitable solvent. Alternatively, column chromatography on silica gel can be employed for higher purity.

-

Causality: The amine of the side chain acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring, displacing the chloride leaving group. The base is essential to neutralize the acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

-

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the quinazoline core.

The Quinazoline Core: The Hinge Binder

The fundamental quinazoline ring system is the key pharmacophore responsible for anchoring the inhibitor in the ATP-binding pocket of the kinase. The N1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[7] This interaction is a defining feature of many Type I kinase inhibitors.

C4-Position: The Selectivity and Potency Driver

The substituent at the C4 position projects out from the hinge region into the main body of the ATP pocket and towards the solvent-exposed region. Its characteristics are critical for both potency and selectivity.

-

Flexibility and Length: A flexible linker, such as the ethylamino chain in the title compound, allows the terminal aromatic group to adopt an optimal conformation within the binding site. Studies on related quinazolines have shown that a linker of appropriate length is crucial for high potency.[2]

-

Hydrophobic Interactions: The terminal 4-phenoxyphenyl group is designed to occupy a hydrophobic pocket within the kinase domain. This large, lipophilic moiety can form extensive van der Waals and hydrophobic interactions with non-polar amino acid residues, significantly contributing to the binding affinity.

-

SAR of Analogs: In studies of various 4-anilinoquinazolines, substitution on the aniline ring dramatically influences activity. For example, small, lipophilic groups at the meta-position of the aniline ring are often beneficial for EGFR inhibition.[2] While our title compound has a more complex side chain, the principle of occupying this hydrophobic space remains the same.

C6-Position: Modulating Activity

The C6 position points towards the solvent-exposed region of the ATP binding site. Substituents here can influence solubility, interact with nearby residues, or be used to attach other functional groups.

-

Electron-Withdrawing Groups: The presence of a nitro group (-NO₂) at C6 is a common feature in potent kinase inhibitors. In a study on 6-nitro-4-substituted quinazolines, several derivatives showed potent EGFR inhibitory activity, with some compounds exhibiting superior cytotoxicity compared to gefitinib.[3][8] The electron-withdrawing nature of the nitro group can modulate the electronics of the quinazoline ring system, potentially enhancing its hinge-binding capability.

-

Other Substituents: Studies have explored a wide range of substituents at C6, including amides, alkoxy groups, and linkers to other pharmacophores. The insertion of electron-donating groups at the 6 and 7 positions has also been shown to increase activity in some series.[2] This highlights the sensitivity of the kinase to modifications in this region.

Biological Evaluation and Mechanism of Action

A multi-tiered approach is required to fully characterize the biological profile of these compounds, starting from enzymatic assays and progressing to cell-based and in vivo models.

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][13]

Objective: To determine the IC₅₀ value of a test compound against a recombinant kinase (e.g., EGFR).

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test compound (e.g., this compound)

-

Reference inhibitor (e.g., Gefitinib)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well white, flat-bottom plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial 10-point dilution of the test compound in 100% DMSO, starting at 1 mM.

-

Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of diluted EGFR enzyme in kinase assay buffer to each well.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin for a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the metabolic activity of cells as a measure of cell viability and proliferation.[14]

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Materials:

-

EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear, flat-bottom plates

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ value.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Quinazoline inhibitors function by blocking the ATP-binding site of EGFR, which prevents the autophosphorylation of the receptor. This initial event blocks the entire downstream signaling cascade that promotes cell growth and survival, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

Caption: Inhibition of the EGFR signaling cascade by a 4-aminoquinazoline derivative.

Western blot analysis is a key experiment to confirm this mechanism. Treatment of EGFR-dependent cells with an active compound should lead to a dose-dependent decrease in the phosphorylation levels of EGFR (p-EGFR) and downstream effectors like Akt (p-Akt) and ERK (p-ERK), without affecting the total protein levels of these kinases.[15]

Quantitative Data Summary

While specific data for this compound is not publicly available, the following table summarizes the activity of structurally related 6-nitro- and 4-anilino-quinazoline derivatives against EGFR and cancer cell lines, providing a benchmark for this chemical class.

| Compound ID/Reference | C4-Substituent | C6-Substituent | Target/Cell Line | IC₅₀/GI₅₀ (nM) |

| Gefitinib [2] | 3-Chloro-4-fluoroanilino | H | EGFR (wt) | 3.22 |

| Lapatinib [2] | 3-Chloro-4-((3-fluorobenzyl)oxy)anilino | H | EGFR (wt) | 27.06 |

| Farag et al. (6c) [8] | 4-(Benzylidenehydrazinyl)phenyl | NO₂ | EGFR (wt) | 1.8 |

| Farag et al. (6c) [8] | 4-(Benzylidenehydrazinyl)phenyl | NO₂ | HCT-116 | 13 |

| Farag et al. (6c) [8] | 4-(Benzylidenehydrazinyl)phenyl | NO₂ | A549 | 24 |

| Ismail et al. (Cpd 20) [2] | 3-Bromoanilino | 2-Acetamido | EGFR (wt) | 3.2 |

| Ismail et al. (Cpd 20) [2] | 3-Bromoanilino | 2-Acetamido | MCF-7 | 3000 |

Data is compiled from multiple sources for illustrative purposes.

Conclusion and Future Perspectives

The this compound scaffold represents a rationally designed class of potential kinase inhibitors. By combining the established hinge-binding properties of the 4-aminoquinazoline core with the potency-enhancing effect of a 6-nitro group and a large, hydrophobic C4-substituent, these molecules are poised for potent inhibition of kinases like EGFR.

Future research should focus on the definitive synthesis and biological evaluation of the title compound and its close analogs. Key areas for investigation include:

-

Kinome Profiling: Assessing the selectivity of these compounds against a broad panel of kinases to identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

-

Resistance Mutations: Evaluating the activity of these compounds against clinically relevant EGFR resistance mutations, such as T790M and C797S.

-

Pharmacokinetic Optimization: Fine-tuning the structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.[16]

This technical guide provides a foundational framework for understanding and advancing the development of this promising class of quinazoline derivatives. Through the application of the described synthetic strategies and evaluation protocols, researchers can effectively explore this chemical space and contribute to the discovery of next-generation targeted cancer therapies.

References

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]

- 12. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]

- 13. promega.com [promega.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline binding

An In-Depth Technical Guide to the In Silico Modeling of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Binding to the Epidermal Growth Factor Receptor (EGFR)

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Molecules in this class, such as Gefitinib, are known to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in cell proliferation and survival signaling pathways. This guide provides an in-depth, technical walkthrough of a comprehensive in silico modeling workflow designed to investigate the binding mechanism of a specific derivative, this compound.

Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind each methodological choice, from initial system preparation to advanced molecular dynamics and free energy calculations. By integrating molecular docking to predict the initial binding pose, molecular dynamics to assess the stability and dynamic behavior of the protein-ligand complex, and MM/PBSA calculations to quantify binding affinity, this guide presents a robust, multi-faceted computational approach. The protocols described herein are designed to be self-validating, providing a framework for generating trustworthy and reproducible results in the exploration of small molecule-protein interactions.

Introduction to the System and Strategy

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline derivatives have demonstrated a remarkable range of biological activities, leading to their classification as "privileged structures" in drug design. Their rigid, heterocyclic nature provides a versatile framework for orienting functional groups to achieve high-affinity interactions with biological targets. Several quinazoline-based drugs have been approved for clinical use, most notably as inhibitors of protein kinases, which are critical regulators of cellular processes.[1] The success of first-generation EGFR inhibitors like Gefitinib and Erlotinib has cemented the importance of this scaffold in oncology.[1]

Focus Molecule: this compound